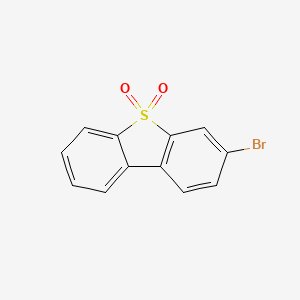

3-bromodibenzothiophene S,S-dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-bromodibenzothiophene S,S-dioxide and its derivatives has been achieved via Diels-Alder of isobenzofurans with benzothiophene S,S-dioxides followed by PTSA-mediated aromatization of the resulting adducts .Molecular Structure Analysis

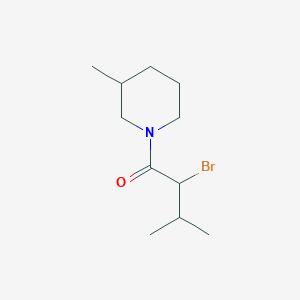

The molecular structure of 3-bromodibenzothiophene S,S-dioxide is characterized by the presence of a bromine atom and two oxygen atoms attached to a dibenzothiophene core . The molecular formula is C12H7BrO2S .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromodibenzothiophene S,S-dioxide include a molecular weight of 263.15 g/mol, a computed XLogP3 value of 5.1, and a topological polar surface area of 28.2 Ų . It has no rotatable bonds and no hydrogen bond donors, but one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

It’s worth noting that the use of such compounds can be very diverse and highly dependent on the specific research context. They might be used in the synthesis of various organic compounds, in the development of new materials, or in the study of their physical and chemical properties. The methods of application and the results obtained can vary greatly from one study to another.

- This compound can serve as a precursor for the synthesis of polymers with narrow molecular weight distribution and predictable molecular weight . It can also be used for the synthesis of novel monomers .

- Due to its conjugated system, it exhibits strong absorption in the ultraviolet-visible region . This makes it potentially useful in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

- As a small molecule semiconductor building block , it could be used in the development of new materials .

- This compound exhibits good thermal stability , making it suitable for high-temperature applications .

- The bromine substitution enhances its reactivity , allowing it to participate in various chemical reactions .

Organic Synthesis

Optoelectronics

Material Science

Thermal Applications

Reactivity Studies

Environmental Impact Studies

Safety And Hazards

3-bromodibenzothiophene S,S-dioxide can cause skin irritation upon contact. Therefore, it is recommended to wear protective gloves and clothing when handling this compound . Inhalation of the compound’s fumes can irritate the respiratory system and lead to coughing, wheezing, and shortness of breath .

Eigenschaften

IUPAC Name |

3-bromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRCPNQYOKMDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromodibenzothiophene S,S-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)